molecular formula C18H12N6S B12400349 Antibacterial agent 111

Antibacterial agent 111

Cat. No.: B12400349
M. Wt: 344.4 g/mol
InChI Key: PPNUSKUUUIRZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 111 involves a multi-step process. The initial step typically includes the formation of an intermediate compound through a series of chemical reactions. These reactions often involve the use of reagents such as imidazo[4,5-b]pyridine-5-thione derivatives . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 111 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antibacterial agent 111 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of antibacterial agent 111 involves its binding to tyrosyl-tRNA synthetase residues. This binding inhibits the enzyme’s activity, preventing the synthesis of proteins essential for bacterial growth and survival. The compound’s interaction with the bacterial ribosome further disrupts protein synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

    Penicillin: Like antibacterial agent 111, penicillin targets bacterial cell wall synthesis but through a different mechanism.

    Tetracycline: This compound also inhibits protein synthesis but binds to the 30S ribosomal subunit instead of tyrosyl-tRNA synthetase.

    Ciprofloxacin: It targets bacterial DNA gyrase, differing from the protein synthesis inhibition mechanism of this compound.

Uniqueness: this compound’s unique ability to bind firmly with tyrosyl-tRNA synthetase residues sets it apart from other antibacterial agents. This specific interaction provides a distinct mechanism of action, making it a valuable addition to the arsenal of antibacterial compounds .

Properties

Molecular Formula

C18H12N6S

Molecular Weight

344.4 g/mol

IUPAC Name

2-methyl-7-phenyl-3-pyrimidin-2-yl-5-sulfanylidene-4H-imidazo[4,5-b]pyridine-6-carbonitrile

InChI

InChI=1S/C18H12N6S/c1-11-22-15-14(12-6-3-2-4-7-12)13(10-19)17(25)23-16(15)24(11)18-20-8-5-9-21-18/h2-9H,1H3,(H,23,25)

InChI Key

PPNUSKUUUIRZDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=NC=CC=N3)NC(=S)C(=C2C4=CC=CC=C4)C#N

Origin of Product

United States

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